molecular formula C22H27ClN4O3 B12624835 (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12624835
M. Wt: 430.9 g/mol
InChI Key: LPKSOHBYQSWQKJ-CZIZESTLSA-N
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Description

(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino propyl chain, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the chlorophenyl group and the dimethylamino propyl chain. The final step involves the addition of the hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely include large-scale reactors, continuous flow systems, and rigorous quality control measures to produce the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione
  • (4E)-5-(3-fluorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.

Biological Activity

The compound (4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The IUPAC name of the compound reflects its intricate structure involving multiple functional groups. The following table summarizes its key structural features:

FeatureDescription
Molecular Formula C22H26ClN4O3
Molecular Weight 434.92 g/mol
Functional Groups Chlorobenzene, dimethylamino, hydroxy-pyrazole

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the Chlorobenzene Moiety : Acylation reactions with chlorobenzoyl chloride can be employed.
  • Hydroxy-Pyrazole Integration : The hydroxy group can be introduced via selective reduction or substitution reactions.

The biological activity of the compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function through:

  • Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antifungal Activity : Similar compounds with pyrazole scaffolds have shown efficacy against pathogenic fungi .
  • Antitubercular Properties : Some derivatives have demonstrated activity against Mycobacterium tuberculosis .
  • Cytotoxic Effects : Studies on analogs suggest potential anticancer properties due to their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antifungal Evaluation :
    • A study found that pyrazole derivatives exhibited significant antifungal activity against various strains .
    • The mechanism involved disruption of fungal cell wall synthesis.
  • Antitubercular Activity :
    • Research highlighted that compounds with similar structures demonstrated promising results against Mycobacterium tuberculosis H37Rv .
    • The effectiveness was attributed to interference with bacterial metabolic processes.
  • Cytotoxicity in Cancer Cells :
    • A study on novel pyrazole derivatives indicated their potential as anticancer agents by inducing cell cycle arrest and apoptosis in specific cancer lines .
    • The observed IC50 values were significantly lower than those of standard chemotherapeutics.

Properties

Molecular Formula

C22H27ClN4O3

Molecular Weight

430.9 g/mol

IUPAC Name

(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1,3,5-trimethylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H27ClN4O3/c1-13-17(14(2)26(5)24-13)20(28)18-19(15-8-6-9-16(23)12-15)27(22(30)21(18)29)11-7-10-25(3)4/h6,8-9,12,19,28H,7,10-11H2,1-5H3/b20-18+

InChI Key

LPKSOHBYQSWQKJ-CZIZESTLSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)/O

Canonical SMILES

CC1=C(C(=NN1C)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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